3-Phenethyl-2-propyl-3H-quinazolin-4-one
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Overview
Description
3-Phenethyl-2-propyl-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethyl-2-propyl-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One common method includes:
Starting Materials: 2-aminobenzamide and phenethyl aldehyde.
Reaction Conditions: The reaction is carried out in the presence of a catalyst such as acetic acid under reflux conditions.
Cyclization: The intermediate formed undergoes cyclization to yield the desired quinazolinone derivative.
Industrial Production Methods
For industrial-scale production, the process may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Phenethyl-2-propyl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant, anticancer, and antimicrobial properties
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenethyl-2-propyl-3H-quinazolin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-one: Known for its anticancer properties.
3-Benzyl-2-(4-chlorophenyl)quinazolin-4-one: Exhibits potent antimicrobial activity.
2-(3,4,5-Trimethoxybenzoyl)quinazolin-4-one: Evaluated for its cytotoxic activities against cancer cell lines.
Uniqueness
3-Phenethyl-2-propyl-3H-quinazolin-4-one stands out due to its unique structural features, which confer distinct biological activities. Its phenethyl and propyl substituents contribute to its specific interactions with molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
732995-39-0 |
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Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(2-phenylethyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C19H20N2O/c1-2-8-18-20-17-12-7-6-11-16(17)19(22)21(18)14-13-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3 |
InChI Key |
COTHHWVMFQBANM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1CCC3=CC=CC=C3 |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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